molecular formula C9H11ClN4 B12914903 5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-80-9

5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine

Cat. No.: B12914903
CAS No.: 89099-80-9
M. Wt: 210.66 g/mol
InChI Key: RORNCTZZKOAWCF-UHFFFAOYSA-N
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Description

5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine (CAS: 57546-27-7) is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. Its molecular formula is C₇H₁₀ClN₅, with a molecular weight of 203.64 g/mol . The structure includes a chlorine atom at position 5 and a propylamine substituent at position 7 (Figure 1). Synthetically, imidazo[1,2-a]pyrimidin-amines are often prepared via the Groebke–Blackburn–Bienaymé (GBB) reaction, which facilitates the introduction of diverse substituents .

Properties

CAS No.

89099-80-9

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

5-chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C9H11ClN4/c1-2-3-11-8-6-7(10)14-5-4-12-9(14)13-8/h4-6H,2-3H2,1H3,(H,11,12,13)

InChI Key

RORNCTZZKOAWCF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=NC=CN2C(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable chloroalkane in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have different biological activities and properties .

Scientific Research Applications

5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Classification and Core Modifications

The compound belongs to the imidazo[1,2-a]pyrimidine family, distinguished by a fused five-membered imidazole ring and six-membered pyrimidine ring. Key comparisons include:

Triazolo[1,5-a]pyrimidines
  • Core Difference : Replace the imidazole ring with a triazole ring (three nitrogens vs. two in imidazo).
  • Example : Cevipabulin (CAS: 849550-69-2), a triazolo[1,5-a]pyrimidine derivative with a trifluoro-propan-2-yl group and 2,6-difluorophenyl substituent. It acts as a microtubule-stabilizing anticancer agent .
Pyrazolo[1,5-a]pyrimidines
  • Core Difference : Features a pyrazole ring fused to pyrimidine.
  • Example : 5-Chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 821023-54-5), which includes a chiral dimethylpropyl group and fluoropyrimidine substituent .
N-Alkyl/Aryl Substituents
  • Target Compound : N-propyl group enhances lipophilicity compared to unsubstituted analogs (e.g., 7-Chloroimidazo[1,2-a]pyrimidin-5-amine , CAS: 57473-36-6, MW: 168.58) .
  • Triazolo Analogs : N-(3,4,5-Trimethoxyphenyl) or N-(2-Cyclohexylethyl) groups in triazolo derivatives (e.g., compounds 7a–ad, 8a–v) improve metabolic stability and target affinity .
Halogen and Aromatic Substituents
  • Chlorine at Position 5 : Common in both imidazo and triazolo derivatives (e.g., cevipabulin ).
  • Aryl Groups : Phenyl or fluorophenyl substituents (e.g., 5-phenyl-triazolo[1,5-a]pyrimidines in ) enhance π-π stacking interactions, crucial for anti-tubercular activity .

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